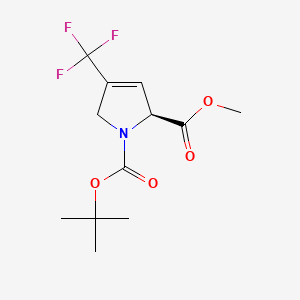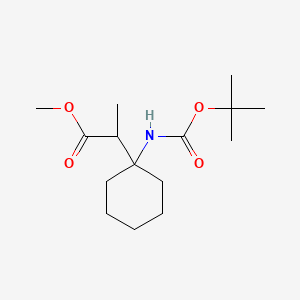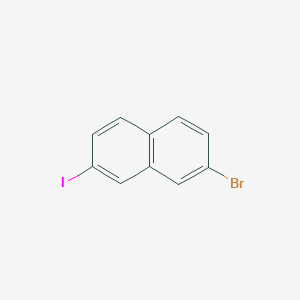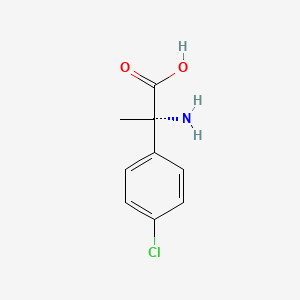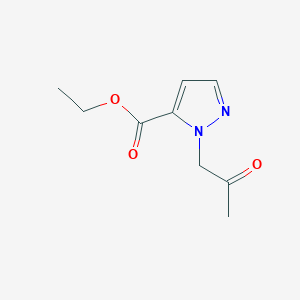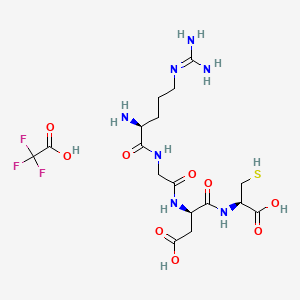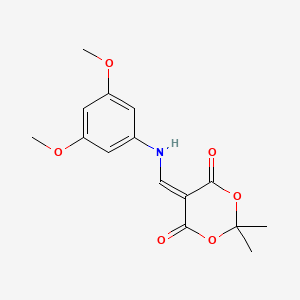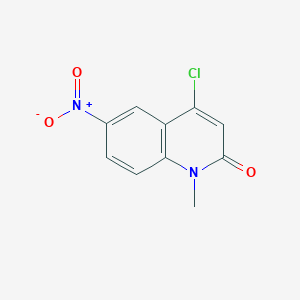
4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one typically involves the nitration of 4-chloro-1-methylquinolin-2(1H)-one. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: As potential antimicrobial, antiviral, and anticancer agents.
Biology: As probes for studying biological processes.
Industry: In the development of dyes, pigments, and materials with specific electronic properties.
作用机制
The mechanism of action of 4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their function or modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
相似化合物的比较
Similar Compounds
4-Chloroquinoline: Lacks the nitro and methyl groups.
6-Nitroquinoline: Lacks the chloro and methyl groups.
1-Methylquinoline: Lacks the chloro and nitro groups.
Uniqueness
4-Chloro-1-methyl-6-nitroquinolin-2(1H)-one is unique due to the presence of both electron-withdrawing (chloro and nitro) and electron-donating (methyl) groups, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C10H7ClN2O3 |
|---|---|
分子量 |
238.63 g/mol |
IUPAC 名称 |
4-chloro-1-methyl-6-nitroquinolin-2-one |
InChI |
InChI=1S/C10H7ClN2O3/c1-12-9-3-2-6(13(15)16)4-7(9)8(11)5-10(12)14/h2-5H,1H3 |
InChI 键 |
LFRLOCJSAUASHP-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=CC1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one](/img/structure/B13915848.png)
![4-Amino-4'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13915850.png)
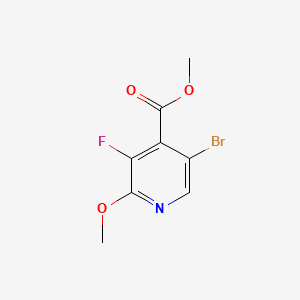
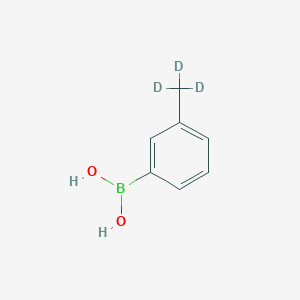
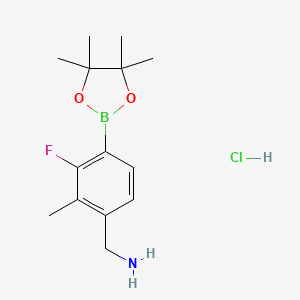
![2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane](/img/structure/B13915867.png)
